(2-Fluoro-4-iodophenyl)methanamine
Description
(2-Fluoro-4-iodophenyl)methanamine is a halogen-substituted aromatic amine with the molecular formula C₇H₇FIN and a molecular weight of 279.04 g/mol (free base). It features a phenyl ring substituted with fluorine at the ortho (2-) position and iodine at the para (4-) position, with a methanamine (-CH₂NH₂) group attached. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors such as MEK and mTOR inhibitors . The iodine atom enhances halogen bonding interactions in drug-receptor binding, while the fluorine modulates electronic properties and metabolic stability.
Properties
Molecular Formula |
C7H7FIN |
|---|---|
Molecular Weight |
251.04 g/mol |
IUPAC Name |
(2-fluoro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
QXQDNFBNUIJQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Halogenated Phenylmethanamines
Electronic and Steric Effects
- Halogen Impact : The iodine in this compound provides stronger van der Waals interactions and halogen bonding compared to chlorine or fluorine analogs (e.g., (2-(4-Chlorophenyl)oxazol-4-YL)methanamine ). This is critical in kinase inhibitor design, where iodine’s size improves target affinity .
- Fluorine vs. Methoxy : Replacing iodine with methoxy (e.g., 2-Iodo-4-methoxyphenylamine ) reduces steric bulk but introduces hydrogen-bonding capacity, altering solubility and binding modes.
Key Research Findings
- Kinase Inhibition : The 2-fluoro-4-iodophenyl motif is critical in tametinib (IC₅₀ = 0.8 nM for MEK1), outperforming analogs with chlorine or methoxy groups .
- Metabolic Stability: Fluorine at the ortho position reduces CYP450-mediated oxidation, enhancing half-life compared to non-fluorinated analogs .
Limitations and Data Discrepancies
- Molecular Weight Conflicts : Discrepancies exist between theoretical (279.04 g/mol) and reported values (e.g., 229.75 g/mol in ), likely due to typographical errors or misattribution.
- Limited Solubility Data: Detailed solubility profiles for the target compound are absent in provided evidence, unlike methylamine derivatives .
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